molecular formula C13H25N5O3 B13722652 tert-Butyl (3-(5-azidopentanamido)propyl)carbamate

tert-Butyl (3-(5-azidopentanamido)propyl)carbamate

Katalognummer: B13722652
Molekulargewicht: 299.37 g/mol
InChI-Schlüssel: WQRYUBQXPAQCRT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl (3-(5-azidopentanamido)propyl)carbamate is a compound used in various scientific research fields. It is known for its unique structure, which includes an azido group, making it valuable in click chemistry and other synthetic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-(5-azidopentanamido)propyl)carbamate typically involves multiple steps One common method starts with the protection of an amine group using tert-butyl carbamateThe reaction conditions often involve the use of solvents like dichloromethane and reagents such as sodium azide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction steps.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl (3-(5-azidopentanamido)propyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

tert-Butyl (3-(5-azidopentanamido)propyl)carbamate is used in several scientific research applications:

Wirkmechanismus

The mechanism of action of tert-Butyl (3-(5-azidopentanamido)propyl)carbamate involves its ability to participate in click chemistry reactions. The azido group reacts with alkynes to form triazoles, which are stable and useful in various applications. This reaction is highly specific and efficient, making it valuable in both research and industrial settings .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

tert-Butyl (3-(5-azidopentanamido)propyl)carbamate is unique due to its azido group, which allows it to participate in click chemistry. This makes it highly valuable for applications requiring stable and specific linkages, such as in drug delivery and biomolecule labeling .

Eigenschaften

Molekularformel

C13H25N5O3

Molekulargewicht

299.37 g/mol

IUPAC-Name

tert-butyl N-[3-(5-azidopentanoylamino)propyl]carbamate

InChI

InChI=1S/C13H25N5O3/c1-13(2,3)21-12(20)16-9-6-8-15-11(19)7-4-5-10-17-18-14/h4-10H2,1-3H3,(H,15,19)(H,16,20)

InChI-Schlüssel

WQRYUBQXPAQCRT-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NCCCNC(=O)CCCCN=[N+]=[N-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.